N-(3-fluorophenyl)-6-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine
Description
N-(3-Fluorophenyl)-6-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine is a quinoline-based small molecule characterized by a 6-methoxy-substituted quinoline core, a 3-fluorophenylamine group at position 4, and a piperidine-1-carbonyl moiety at position 2. Its molecular formula is C₂₂H₂₂FN₃O₂, with a molecular weight of 379.43 g/mol and CAS number 1358659-54-7 .
Properties
IUPAC Name |
[4-(3-fluoroanilino)-6-methoxyquinolin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c1-28-17-8-9-19-18(13-17)20(24-16-7-5-6-15(23)12-16)14-21(25-19)22(27)26-10-3-2-4-11-26/h5-9,12-14H,2-4,10-11H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHYRDNPVIFQEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=CC=C3)F)C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-6-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. The process often starts with the preparation of the quinoline core, followed by the introduction of the fluorophenyl, methoxy, and piperidine-1-carbonyl groups through various substitution reactions. Common reagents used in these reactions include fluorobenzene, methoxybenzene, and piperidine, along with catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. Parameters such as temperature, pressure, and reaction time are meticulously monitored. Solvent extraction and chromatographic techniques are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-6-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under conditions such as elevated temperatures and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
N-(3-fluorophenyl)-6-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential as a bioactive compound, exploring its interactions with biological macromolecules.
Medicine: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: It is utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-6-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it could inhibit a particular enzyme involved in a disease pathway, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Core Variations: The target compound and CM-272 retain the quinoline core, while UNC-06358 uses a quinazoline core, which may alter binding affinity due to nitrogen positioning .
- Position 2 Diversity : The target’s piperidine-1-carbonyl group contrasts with CM-272’s furan or 9a’s diazepane. Carbonyl groups may enhance hydrogen bonding with targets compared to heterocycles .
Physicochemical Properties
Analysis :
EZH2 Inhibition (Epigenetic Targets)
- Compound 9a: Demonstrated EZH2 inhibitory activity with IC₅₀ values in the nanomolar range, attributed to its diazepane and methoxy groups .
- CM-272 : A dual inhibitor of histone methyltransferases (e.g., G9a/GLP), leveraging its pyrrolidinylpropoxy group for enhanced cell permeability .
- The piperidine carbonyl could mimic acetyl-lysine in histone substrates.
Antibacterial Activity (Quinoline Derivatives)
Kinase Inhibition (Quinazoline Analogs)
- UNC-06358 : Targets kinases via its quinazoline core and cyclohexyl group, showing selectivity for EGFR mutants .
Biological Activity
N-(3-fluorophenyl)-6-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinoline core, which is known for its diverse biological activities, including antimicrobial and anticancer effects.
Research indicates that this compound may act through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of monoacylglycerol lipase (MAGL), which plays a role in the endocannabinoid system and lipid metabolism .
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and disruption of cell cycle progression.
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Addition of methoxy group | Enhanced lipophilicity and bioavailability |
| Variation in piperidine substituents | Altered potency against specific targets |
| Fluorine substitution at the phenyl ring | Increased binding affinity to target proteins |
These modifications have been systematically explored to optimize the pharmacological profile of the compound .
Case Studies
Case Study 1: Inhibition of MAGL
In a study focusing on MAGL inhibitors, this compound was tested alongside other compounds. It demonstrated a competitive inhibition pattern with an IC50 value in the low micromolar range, indicating significant potential for therapeutic applications in pain management and neuroprotection .
Case Study 2: Anticancer Activity
Another investigation assessed the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability, with IC50 values suggesting effective concentrations achievable in vivo. The study highlighted the potential for further development as an anticancer agent .
Case Study 3: Antimicrobial Efficacy
A recent evaluation of several quinoline derivatives, including this compound, revealed promising antibacterial activity against Staphylococcus aureus, with MIC values comparable to established antibiotics such as ciprofloxacin .
Q & A
Basic: What are the recommended synthetic routes for N-(3-fluorophenyl)-6-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine?
Answer:
The synthesis typically involves modular assembly of the quinoline core followed by functionalization. Key steps include:
- Quinoline core formation : Use Friedländer or Gould-Jacobs cyclization to construct the 6-methoxyquinoline scaffold.
- Piperidine-carbonyl introduction : Employ coupling reactions (e.g., amidation or carbodiimide-mediated reactions) between the quinoline intermediate and piperidine derivatives.
- Fluorophenyl substitution : Introduce the 3-fluorophenylamine group via Buchwald-Hartwig amination or nucleophilic aromatic substitution under palladium catalysis .
Validation : Confirm intermediate structures using , , and HRMS to ensure regiochemical fidelity .
Basic: How should researchers handle and store this compound to ensure stability?
Answer:
- Storage : Store in a dry, sealed container under inert gas (N or Ar) at -20°C to prevent hydrolysis of the piperidine-carbonyl group.
- Handling : Use gloveboxes or Schlenk lines for moisture-sensitive steps. Monitor purity via HPLC before critical experiments to detect degradation (e.g., methoxy demethylation or fluorophenyl ring oxidation) .
Basic: What analytical techniques are essential for confirming the compound’s structure?
Answer:
- NMR spectroscopy : and NMR to verify substituent positions (e.g., methoxy at C6, fluorophenyl at C4).
- Mass spectrometry : HRMS to confirm molecular formula (e.g., [M+H] peak at m/z 434.18).
- X-ray crystallography (if crystals are obtainable): Resolve conformational details, such as the dihedral angle between the quinoline core and fluorophenyl group .
Advanced: How can intramolecular hydrogen bonding influence the compound’s biological activity?
Answer:
Intramolecular hydrogen bonds (e.g., between the quinoline N and piperidine carbonyl) can rigidify the molecule, enhancing target binding affinity. For example:
- Conformational analysis : Use X-ray or DFT calculations to identify H-bond networks.
- Activity correlation : Compare bioactivity data of analogs with/without H-bond donors. If rigidity correlates with potency, prioritize substituents that stabilize this conformation .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
- Replicate assays : Use standardized protocols (e.g., fixed cell lines, inhibitor concentrations) to minimize variability.
- Metabolic stability testing : Assess if discrepancies arise from differential cytochrome P450 metabolism using liver microsomes.
- Target engagement assays : Employ SPR or thermal shift assays to directly measure binding affinity, bypassing cellular variability .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Answer:
- Systematic substitution : Replace the methoxy group with halogens (Cl, Br) or bulky substituents to modulate lipophilicity and target interactions.
- Piperidine modifications : Test morpholine or thiomorpholine analogs to alter basicity and solubility.
- Fluorophenyl optimization : Explore para- or meta-substituted fluorophenyl groups to enhance π-π stacking with hydrophobic enzyme pockets. Document results in a SAR table (see example below) :
| Substituent (R) | IC (nM) | LogP | Solubility (µM) |
|---|---|---|---|
| 3-Fluorophenyl | 12.3 | 3.1 | 8.5 |
| 4-Fluorophenyl | 28.7 | 3.0 | 10.2 |
| 3-Chlorophenyl | 9.8 | 3.5 | 5.1 |
Advanced: What crystallographic methods elucidate the compound’s solid-state behavior?
Answer:
- Single-crystal X-ray diffraction : Resolve packing motifs (e.g., C–H···π interactions) that influence solubility and stability.
- Polymorph screening : Use solvent-drop grinding or high-throughput crystallization to identify forms with improved bioavailability.
- Thermal analysis : Pair DSC/TGA with crystallography to correlate phase transitions with structural changes .
Basic: What in vitro assays are suitable for initial biological evaluation?
Answer:
- Enzyme inhibition : Use fluorescence-based assays (e.g., FRET) to measure inhibition of target kinases or proteases.
- Cytotoxicity screening : Test against HEK293 or HeLa cells with MTT assays. Include positive controls (e.g., staurosporine) and validate via flow cytometry for apoptosis markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
